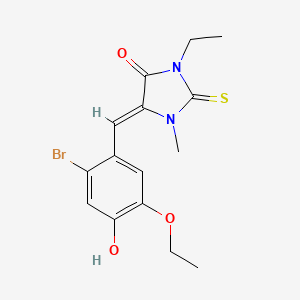![molecular formula C18H19N3O4S B4629401 N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoxaline derivatives involves chemoselective Michael reactions and novel thiation methods, indicating versatile pathways for synthesizing complex quinoxaline compounds. For instance, the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showcases the strategic use of Michael reactions for constructing quinoxaline scaffolds (El Rayes et al., 2019).
Molecular Structure Analysis
Studies on related compounds highlight the significance of molecular structure characterization using techniques like NMR, MS, IR, and X-ray diffraction. For example, the extensive characterization of the organic salt BAPQ revealed its ionic nature and provided insights into its electronic and structural properties (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxaline derivatives exhibit diverse reactivity patterns, such as undergoing cascade cyclizations to form tetrahydro-2H-pyrano[3,4-c]quinolines through tandem hydroarylation/Prins cyclization processes, highlighting their reactivity and potential for creating structurally diverse compounds (Reddy et al., 2016).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility and crystalline structure, are crucial for their applications. The analysis of organic salts derived from quinoxaline structures provides valuable information on their stability, reactivity, and interaction potential, as demonstrated by the synthesis and characterization of BAPQ (Faizi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical transformations and biological activity, are essential for understanding the applications of quinoxaline derivatives. The synthesis and evaluation of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and their analogs reveal insights into their anticancer activity and molecular interactions, offering a foundation for further chemical property exploration (El Rayes et al., 2022).
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
The electroanalytical behavior of related quinoxaline compounds has been explored, offering insights into their oxidation processes and potential applications in analytical chemistry. For instance, the study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a model compound with a similar structure, at a carbon paste electrode demonstrated its oxidation in a methanolic medium, providing a basis for a voltammetric determination method for such compounds (Abelairas et al., 1994).
Synthesis and Anticancer Activity
The synthesis of quinoxaline derivatives has been shown to yield compounds with significant anticancer activities. A study detailed the preparation of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their anticancer properties against human cell lines, highlighting the potential of quinoxaline derivatives as cancer therapeutics (El Rayes et al., 2019).
Biological Applications
Quinoxaline derivatives have also been investigated for their antimicrobial and antiprotozoal properties. A novel series of quinoxaline-based 1,3,4-oxadiazoles displayed promising activities against bacterial and fungal strains as well as anti-Trypanosoma cruzi activities, suggesting their utility in developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).
Drug Development and Pharmacological Studies
Research into the neuroprotective effects of quinoxaline derivatives has shown promising results. Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, have demonstrated potent and selective inhibition of binding to the quisqualate subtype of the glutamate receptor, offering a potential therapeutic avenue for cerebral ischemia (Sheardown et al., 1990).
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-26(24,25)20(2)14-10-8-13(9-11-14)18(23)21-12-17(22)19-15-6-4-5-7-16(15)21/h4-11H,3,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRXXEILFAPVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)